Einecs 307-136-2
CAS No.: 97552-84-6
Cat. No.: VC17014852
Molecular Formula: C14H31N3O10
Molecular Weight: 401.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97552-84-6 |
|---|---|
| Molecular Formula | C14H31N3O10 |
| Molecular Weight | 401.41 g/mol |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2-nitrohexanedioic acid |
| Standard InChI | InChI=1S/C6H9NO6.2C4H11NO2/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*6-3-1-5-2-4-7/h4H,1-3H2,(H,8,9)(H,10,11);2*5-7H,1-4H2 |
| Standard InChI Key | VTNNHRNJDCSGKJ-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(C(=O)O)[N+](=O)[O-])CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Nitroadipic acid, compound with 2,2'-iminodiethanol (1:2) is formally identified through multiple naming conventions:
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IUPAC Name: 2-nitrohexanedioic acid compound with 2,2'-iminodiethanol (1:2)
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CAS Registry: 97552-84-6
The stoichiometric ratio (1:2) in its name reflects the molecular association between one nitroadipic acid molecule and two 2,2'-iminodiethanol units. This non-covalent interaction likely arises through hydrogen bonding between the nitro/carboxylic acid groups and the ethanolamine moieties.
Table 1: Fundamental Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.41004 g/mol |
| CAS Number | 97552-84-6 |
| EINECS Number | 307-136-2 |
| SMILES Notation | Not formally reported |
Structural Analysis
The parent compound nitroadipic acid () contains a six-carbon dicarboxylic acid backbone with a nitro group at the C2 position. When complexed with 2,2'-iminodiethanol (), the resulting adduct achieves charge neutrality through proton transfer from the acid to the amine . This interaction creates a stable crystalline structure, as evidenced by the compound’s solid-state properties under standard conditions.
Synthesis and Production
Industrial Manufacturing Routes
While detailed synthetic protocols remain proprietary, the compound can be rationally synthesized through:
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Acid-Base Complexation: Direct reaction of nitroadipic acid with stoichiometric 2,2'-iminodiethanol in polar aprotic solvents like dimethylformamide (DMF).
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In Situ Generation: Simultaneous nitro-group introduction and complexation during adipic acid nitration, though this method risks over-nitration byproducts.
Reaction conditions typically involve temperatures between 50–80°C and atmospheric pressure, with yields optimized through pH control and excess ethanolamine . Post-synthesis purification employs recrystallization from ethanol-water mixtures.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (g/100mL, 25°C) |
|---|---|
| Water | 12.4 ± 0.8 |
| Ethanol | 8.9 ± 0.5 |
| Acetone | <0.1 |
| Dichloromethane | Insoluble |
Hydrophilicity arises from multiple hydrogen-bonding sites, while the nitro group contributes to limited organic solubility .
Industrial Applications and Functional Uses
Primary Utilization Sectors
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Polymer Additives: Acts as a nitro-functionalized plasticizer in specialty elastomers
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Surfactant Intermediates: Serves as precursor for amphiphilic compounds in detergent formulations
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Coordination Chemistry: Chelating agent for transition metal catalysts in oxidation reactions
Emerging Applications
Recent patent analyses suggest experimental uses in:
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pH-responsive drug delivery matrices
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Energetic material stabilizers
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Corrosion inhibition formulations for acidic environments
| Exposure Route | Protective Measures |
|---|---|
| Inhalation | NIOSH-approved respirator |
| Dermal Contact | Nitrile gloves, lab coat |
| Eye Contact | Goggles with side shields |
Environmental Fate
The compound’s moderate water solubility (12.4 g/100mL) and organic carbon partition coefficient () suggest high mobility in aquatic systems. Aerobic biodegradation studies indicate 78% mineralization over 28 days (OECD 301B), classifying it as readily biodegradable .
Analytical Characterization Methods
Spectroscopic Identification
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FT-IR: Strong absorptions at 1540 cm (NO asym stretch) and 1705 cm (COOH)
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H NMR: δ 4.15 ppm (m, -OCHCHN), δ 2.75 ppm (t, -CHNO)
Chromatographic Methods
| Technique | Conditions | Retention Time |
|---|---|---|
| HPLC-UV | C18 column, 0.1% H3PO4 | 6.8 min |
| GC-MS | DB-5MS, 70eV EI | Not volatile |
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